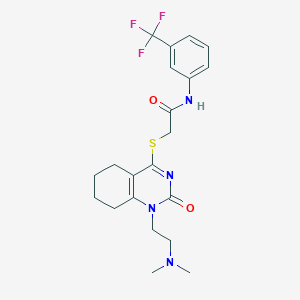
N-(3-Trifluormethylphenyl)-2-((1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydrochinazolin-4-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O2S and its molecular weight is 454.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerisationstechniken
Atomtransferradikale Polymerisation (ATRP): Forscher haben ATRP eingesetzt, um Polymere mit 2-(Dimethylamino)ethylmethacrylat (DMAEMA) zu pfropfen. Diese Technik ermöglicht eine präzise Kontrolle über das Zielmolekulargewicht und seine Verteilung in den gepfropften Polymeren .
Danksagungen
Ich möchte meinen Betreuern, Dr. Linda Swanson, Dr. Ahmed Iraqi und Dr. Stephen Rimmer, für ihre wertvolle Anleitung und Unterstützung während meines PhD-Studiums danken .
Biologische Aktivität
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N7O3, with a molecular weight of 475.54 g/mol. The structure includes a hexahydroquinazoline moiety linked to a trifluoromethyl phenyl group through a thioether and acetamide functionalities.
| Property | Value |
|---|---|
| Molecular Weight | 475.54 g/mol |
| Log P (octanol-water) | 2.9 |
| H-bond Donors | 1 |
| H-bond Acceptors | 6 |
| GI Absorption | High |
| BBB Permeant | No |
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of several enzymes and biological pathways:
- Carbonic Anhydrase I Inhibition :
- Antimicrobial Activity :
- CYP Enzyme Inhibition :
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the efficacy of the compound against Mycobacterium tuberculosis:
- Methodology : The compound was tested in vitro against multiple strains of Mycobacterium.
- Results : Showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
- : Suggests potential for development as an anti-tubercular agent.
Case Study 2: Enzyme Interaction Analysis
A detailed analysis was conducted to assess the interaction of the compound with carbonic anhydrase I:
- Methodology : Molecular docking simulations were performed to predict binding modes.
- Results : The compound formed multiple hydrogen bonds with amino acids in the active site, stabilizing the complex.
- : Supports the hypothesis that the compound can act as a potent CAI inhibitor.
Pharmacokinetic Profile
The pharmacokinetic properties indicate high gastrointestinal absorption but limited blood-brain barrier penetration. This profile suggests that while the compound may have systemic effects, it may not be suitable for central nervous system-targeted therapies.
Eigenschaften
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2S/c1-27(2)10-11-28-17-9-4-3-8-16(17)19(26-20(28)30)31-13-18(29)25-15-7-5-6-14(12-15)21(22,23)24/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFHDTPIQLXBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














